α2A vs. α2B Subtype Binding Selectivity: BRL-44408 vs. Non-Selective α2-Antagonists
BRL-44408 maleate exhibits an 80-fold selectivity for the α2A-adrenoceptor subtype over the α2B-adrenoceptor subtype, with Ki values of 1.7 nM and 144.5 nM at human α2A and α2B receptors, respectively . In contrast, commonly used non-selective α2-antagonists like yohimbine, RX821002, and atipamezole display high affinity across all three α2 subtypes (α2A, α2B, and α2C) with minimal selectivity [1]. BRL44408 was identified as the most α2A-selective antagonist among a panel of 99 α-ligands tested [1].
| Evidence Dimension | α2A vs. α2B receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki α2A = 1.7 nM; Ki α2B = 144.5 nM |
| Comparator Or Baseline | Yohimbine, RX821002, atipamezole (non-selective; high affinity across α2A, α2B, α2C) |
| Quantified Difference | 80-fold α2A/α2B selectivity for BRL-44408; comparators show minimal subtype discrimination |
| Conditions | Binding assays using human α2A and α2B adrenoceptors expressed in CHO cells [REFS-1, REFS-2] |
Why This Matters
High α2A selectivity allows researchers to confidently attribute observed pharmacological effects to α2A-adrenoceptor antagonism without confounding contributions from α2B or α2C blockade, a critical advantage over non-selective tools like yohimbine or RX821002.
- [1] Proudman RGW, Baker JG. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors. Pharmacol Res Perspect. 2022 Feb 27;10(2):e00936. doi: 10.1002/prp2.936. View Source
